molecular formula C25H24N2O4S2 B3291609 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide CAS No. 873010-21-0

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide

Cat. No.: B3291609
CAS No.: 873010-21-0
M. Wt: 480.6 g/mol
InChI Key: KWZYPLIYTKDXFU-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and a phenoxybenzene sulfonamide side chain. This compound belongs to a class of molecules designed to exploit the pharmacophoric properties of sulfonamides and thiazoles, which are known for their diverse biological activities, including antimicrobial and kinase-inhibitory effects .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c1-18-24(32-25(27-18)19-8-10-20(30-2)11-9-19)16-17-26-33(28,29)23-14-12-22(13-15-23)31-21-6-4-3-5-7-21/h3-15,26H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZYPLIYTKDXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylglyoxal with thioamide under acidic conditions to form the thiazole ring . This intermediate is then reacted with 4-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it could inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

Compound Name Key Substituents Functional Group Modifications Biological Relevance (if reported) Reference
N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide 4-Methoxyphenyl, phenoxybenzene sulfonamide Methoxy (electron-donating), sulfonamide (H-bond donor) Not explicitly stated in evidence
N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide 4-Chlorophenyl, methoxy-methylbenzene sulfonamide Chloro (electron-withdrawing), methyl (lipophilic) Enhanced stability, potential bioactivity
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl, benzene sulfonamide Simplified structure lacking thiazole Crystal structure reported; bioactivity N/A
5a: 4-Isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide Methylsulfonyl, isopropylbenzene sulfonamide Methylsulfonyl (polar), isopropyl (steric bulk) Antibacterial activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in its chloro analog .
  • Sulfonamide Variations: The phenoxybenzene sulfonamide side chain in the target compound differs from the methylsulfonyl group in compound 5a . Methylsulfonyl groups increase polarity, which may improve water solubility but reduce membrane permeability.
  • Thiazole Core Modifications : The 4-methyl substitution on the thiazole ring is conserved across analogs, suggesting its role in stabilizing the heterocyclic structure .

Key Observations :

  • Synthetic Flexibility: The target compound’s synthesis likely involves coupling a thiazole-ethylamine intermediate with a phenoxybenzene sulfonyl chloride, as seen in analogous protocols .
  • Sulfonamide Confirmation : IR bands for νSO₂ (1150–1170 cm⁻¹) and NH (3278–3414 cm⁻¹) are consistent across sulfonamide analogs .

Biological Activity

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is a complex organic compound with significant biological activity. Its structure integrates a thiazole ring, a methoxyphenyl group, and a sulfonamide moiety, making it a candidate for various pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Key Structural Features:

  • Thiazole Ring: Contributes to the compound's biological activity through enzyme inhibition.
  • Sulfonamide Group: Known for its antibacterial properties by inhibiting dihydropteroate synthase.
  • Methoxyphenyl Group: Enhances lipophilicity and potential receptor interactions.

The primary mechanism of action involves the inhibition of specific enzymes crucial for bacterial survival. The sulfonamide group interferes with folic acid synthesis by inhibiting dihydropteroate synthase, leading to reduced bacterial growth and survival. Additionally, the thiazole ring may enhance binding affinity to target enzymes or receptors.

Biological Activity Overview

Activity Type Description
Antibacterial Effective against various bacterial strains, inhibiting their growth through enzyme inhibition.
Antitumor Potential to inhibit cancer cell proliferation through modulation of cell cycle proteins.
Enzyme Inhibition Inhibits key enzymes such as acetylcholinesterase and urease, showing promise in treating related disorders.

Case Studies and Research Findings

  • Antibacterial Activity
    • A study demonstrated that compounds similar to this compound exhibited significant antibacterial effects against Salmonella typhi and Bacillus subtilis, with moderate to strong activity observed in various assays .
  • Antitumor Efficacy
    • Research highlighted that derivatives of this compound could effectively induce apoptosis in cancer cells by regulating the expression of cell cycle-related proteins. This was particularly noted in studies involving the HCT116 cell line where significant G2/M arrest was observed .
  • Enzyme Inhibition Studies
    • The compound has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, with implications for treating conditions like Alzheimer's disease and urinary tract infections .

Comparative Analysis with Related Compounds

The unique combination of structural features in this compound sets it apart from other sulfonamide derivatives. Its efficacy as an antibacterial agent is comparable to traditional antibiotics but offers additional benefits due to its potential antitumor properties.

Compound Antibacterial Activity Antitumor Activity Enzyme Inhibition
This compoundModerate to StrongYesStrong
SulfanilamideStrongNoModerate
TrimethoprimStrongNoWeak

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Condensation of 4-methoxyphenylthioamide with ethyl 4-methylthiazole-5-carboxylate to form the thiazole core .
  • Step 2 : Sulfonylation of the phenoxybenzene moiety using sulfonyl chloride in dry pyridine, followed by ice quenching and HCl acidification to precipitate the product .
  • Purity Optimization : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the compound’s structural integrity?

  • NMR Analysis :

  • 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), thiazole methyl (δ 2.4 ppm), and ethyl linker protons (δ 3.1–3.5 ppm) .
  • 13C NMR : Verify sulfonamide carbonyl (δ ~165 ppm) and methoxy group (δ ~55 ppm) .
    • MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns matching the sulfonamide and thiazole groups .

Q. What are the key chemical reactions for functionalizing this compound (e.g., oxidation, substitution)?

  • Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) to oxidize sulfur in the sulfonamide group to sulfone derivatives .
  • Electrophilic Substitution : Nitration at the phenoxybenzene ring using HNO3/H2SO4 at 0°C to introduce nitro groups for further derivatization .

Q. Which in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial Activity : Broth microdilution assay (MIC determination against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., cyclooxygenase-2 inhibition) with IC50 calculation .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction yields and minimize side products?

  • Variables : Temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) .
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal conditions (e.g., 65°C, 10 mol% DMAP catalyst) .
  • Validation : Confirm predicted yields (±5% error) via triplicate experiments .

Q. What computational strategies support structure-activity relationship (SAR) studies for sulfonamide-thiazole hybrids?

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR); prioritize derivatives with hydrogen bonds to Arg120 and Tyr355 .
  • QSAR Modeling : Apply MLR (multiple linear regression) on descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity .

Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

  • Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HeLa vs. HEK293) .
  • Meta-Analysis : Pool data from ≥3 independent studies using a random-effects model to calculate weighted IC50 values .

Q. What advanced techniques characterize crystallographic or conformational properties of this compound?

  • Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water), solve structure using SHELX, and validate H-bonding (e.g., N–H···O=S interactions) .
  • Dynamic NMR : Analyze restricted rotation of the sulfonamide group at variable temperatures (e.g., coalescence temperature ~−20°C) .

Q. How can synergistic effects with existing therapeutics (e.g., antibiotics) be systematically evaluated?

  • Checkerboard Assay : Test fractional inhibitory concentration (FIC) indices with ampicillin against MRSA; synergy defined as FIC ≤0.5 .
  • Mechanistic Studies : Use time-kill curves and ROS detection (DCFH-DA probe) to identify potentiation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-phenoxybenzene-1-sulfonamide

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